N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide is a complex organic compound with a unique structure that includes a hydroxy group, a methylsulfanyl group, and a phenyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2-methyl-3-(methylsulfanyl)propylamine with 4-phenyloxane-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyloxane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-nitrobenzenesulfonamide
- N-{[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]sulfamoyl}-N-methyl-β-alanine
Uniqueness
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide is unique due to its combination of functional groups and the phenyloxane ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-16(20,13-22-2)12-18-15(19)17(8-10-21-11-9-17)14-6-4-3-5-7-14/h3-7,20H,8-13H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZYFAJSVUHNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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